molecular formula C12H11ClO4 B14202262 1-(4-Chlorophenyl)-1,3-dioxobutan-2-yl acetate CAS No. 919004-01-6

1-(4-Chlorophenyl)-1,3-dioxobutan-2-yl acetate

Katalognummer: B14202262
CAS-Nummer: 919004-01-6
Molekulargewicht: 254.66 g/mol
InChI-Schlüssel: WIYKJTITQUPDOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Chlorophenyl)-1,3-dioxobutan-2-yl acetate is an organic compound characterized by the presence of a chlorophenyl group and a dioxobutan-2-yl acetate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-1,3-dioxobutan-2-yl acetate typically involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the dioxobutan-2-yl acetate structure. The reaction conditions often include refluxing the mixture in ethanol for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Chlorophenyl)-1,3-dioxobutan-2-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amino or thiol derivatives.

Wissenschaftliche Forschungsanwendungen

1-(4-Chlorophenyl)-1,3-dioxobutan-2-yl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(4-Chlorophenyl)-1,3-dioxobutan-2-yl acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(4-Bromophenyl)-1,3-dioxobutan-2-yl acetate: Similar structure but with a bromine atom instead of chlorine.

    1-(4-Fluorophenyl)-1,3-dioxobutan-2-yl acetate: Contains a fluorine atom in place of chlorine.

Uniqueness

1-(4-Chlorophenyl)-1,3-dioxobutan-2-yl acetate is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity compared to its analogs. The presence of the chlorine atom influences its electronic properties and interactions with biological targets, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

919004-01-6

Molekularformel

C12H11ClO4

Molekulargewicht

254.66 g/mol

IUPAC-Name

[1-(4-chlorophenyl)-1,3-dioxobutan-2-yl] acetate

InChI

InChI=1S/C12H11ClO4/c1-7(14)12(17-8(2)15)11(16)9-3-5-10(13)6-4-9/h3-6,12H,1-2H3

InChI-Schlüssel

WIYKJTITQUPDOJ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C(C(=O)C1=CC=C(C=C1)Cl)OC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.